3-[(4-propylphenyl)sulfamoyl]benzoic Acid
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Overview
Description
3-[(4-propylphenyl)sulfamoyl]benzoic Acid is a chemical compound that belongs to the class of sulfonamide derivatives of benzoic acid. It is characterized by the presence of a sulfamoyl group attached to a benzoic acid moiety, with a propyl-substituted phenyl ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-propylphenyl)sulfamoyl]benzoic Acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-propylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-propylphenyl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-[(4-propylphenyl)sulfamoyl]benzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytosolic phospholipase A2α.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-propylphenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic Acid: A sulfonamide derivative with similar chemical properties.
3-[(4-methylphenyl)sulfamoyl]benzoic Acid: Another sulfonamide derivative with a methyl-substituted phenyl ring.
Uniqueness
3-[(4-propylphenyl)sulfamoyl]benzoic Acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(4-propylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-2-4-12-7-9-14(10-8-12)17-22(20,21)15-6-3-5-13(11-15)16(18)19/h3,5-11,17H,2,4H2,1H3,(H,18,19) |
InChI Key |
MJXQIKROHQYNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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